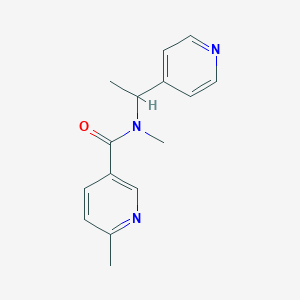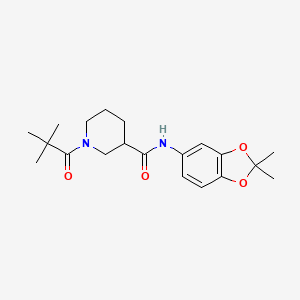![molecular formula C18H18FNO2 B7533738 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone](/img/structure/B7533738.png)
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone, also known as FPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPE is a morpholine derivative that has a unique structure and properties that make it a valuable tool in various scientific studies.
Mecanismo De Acción
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone acts as a dopamine receptor antagonist, meaning that it blocks the action of dopamine at its receptors. This mechanism of action has been used to study the role of dopamine in various physiological processes, including movement, motivation, and reward.
Biochemical and Physiological Effects
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has been shown to have various biochemical and physiological effects. In animal studies, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has been shown to decrease locomotor activity and increase catalepsy. 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has also been shown to decrease the release of dopamine in the brain, which has potential implications for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone in lab experiments is its unique structure and properties, which make it a valuable tool in studying dopamine receptors. However, one of the limitations of using 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone is its potential toxicity, which must be carefully considered when using it in experiments.
Direcciones Futuras
There are several future directions for research involving 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone. One potential area of study is the development of new drugs that target dopamine receptors and their potential therapeutic applications. Additionally, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone could be used to study the role of dopamine in various neurological disorders, including Parkinson's disease and schizophrenia.
In conclusion, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone is a valuable tool in scientific research due to its unique structure and properties. Its application in the field of neuroscience has led to significant advancements in our understanding of dopamine receptors and their role in various physiological processes. As research continues, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has the potential to lead to the development of new drugs and therapies for various neurological disorders.
Métodos De Síntesis
The synthesis of 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone involves the reaction of 4-fluoroaniline, benzaldehyde, and morpholine in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain pure 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone.
Aplicaciones Científicas De Investigación
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has been used in various scientific studies due to its unique properties. One of the most significant applications of 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone is in the field of neuroscience, where it has been used to study the role of dopamine receptors in the brain. 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has also been used to investigate the effects of various drugs on dopamine receptors and their potential therapeutic applications.
Propiedades
IUPAC Name |
1-[2-(4-fluorophenyl)-6-phenylmorpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-13(21)20-11-17(14-5-3-2-4-6-14)22-18(12-20)15-7-9-16(19)10-8-15/h2-10,17-18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDLVYOYKFOZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC(C1)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)

![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N-methyl-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B7533691.png)

![5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7533706.png)

![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)
![5-Cyano-6-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7533745.png)
![N-[3-(methylamino)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide](/img/structure/B7533748.png)


![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7533767.png)
![N-[1-(4-fluorophenyl)cyclobutyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7533771.png)